Fenmetozole Tosylate

Sickle Cell Disease Anti-sickling Agents Imidazolines

Fenmetozole Tosylate (DH-524) is a unique 2-imidazoline derivative with distinct anti-sickling activity in hemoglobin S models and CNS ethanol antagonism. The tosylate salt ensures solubility and stability for reproducible research. Ideal for sickle cell anemia probe studies and alcohol pharmacology. Standard B2B shipping available for R&D use.

Molecular Formula C17H18Cl2N2O4S
Molecular Weight 417.3 g/mol
Cat. No. B1663450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenmetozole Tosylate
Molecular FormulaC17H18Cl2N2O4S
Molecular Weight417.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H10Cl2N2O.C7H8O3S/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5H,3-4,6H2,(H,13,14);2-5H,1H3,(H,8,9,10)
InChIKeyKODARPNFXMZRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenmetozole Tosylate for Research: Key Compound Overview and Procurement Considerations


Fenmetozole Tosylate (CAS 83474-08-2), also known as DH-524, is a synthetic small molecule belonging to the 2-imidazoline class [1]. It was originally patented as an antidepressant but later studied primarily as an antagonist of ethanol's central nervous system effects and as an α2-adrenergic receptor antagonist [2]. The tosylate salt form is utilized to enhance solubility and stability for research applications .

Why Fenmetozole Tosylate Cannot Be Substituted with Other α2-Antagonists or Imidazolines


While fenmetozole is an α2-adrenergic antagonist, its pharmacological profile is not interchangeable with other imidazolines or α2-antagonists. Studies show that its interaction with the α2-receptor, its efficacy in specific functional assays (e.g., anti-sickling), and its pattern of antagonism against ethanol and other CNS depressants are distinct and cannot be predicted by class membership alone [1]. The specific dichlorophenoxy-methyl substitution on the imidazoline ring confers unique properties, as demonstrated by direct comparisons with structurally similar compounds like idazoxan [2].

Quantitative Differentiation of Fenmetozole Tosylate: Evidence from Direct Comparative Studies


Fenmetozole Tosylate Demonstrates Superior Anti-Sickling Efficacy Compared to Other Imidazolines

In a direct comparative study, fenmetozole (DH-524) was the only imidazoline among those tested (tolazoline, clonidine, lofexidine) that significantly reduced red blood cell sickling and normalized oxygen affinity of sickle cell blood at 5-10 mM concentrations [1].

Sickle Cell Disease Anti-sickling Agents Imidazolines

Fenmetozole Tosylate Reverses Ethanol-Induced CNS Depression Without Altering Ethanol Pharmacokinetics

Fenmetozole (15-30 mg/kg) reduced ethanol-induced impairment of the aerial righting reflex in rats without changing blood or brain ethanol concentrations [1]. This contrasts with some other purported ethanol antagonists that may act by altering ethanol absorption or metabolism.

Ethanol Antagonism CNS Research Pharmacokinetics

Fenmetozole Tosylate Exhibits Non-Specific Antagonism of CNS Depressants, Unlike More Selective Tools

In contrast to selective ethanol antagonists, fenmetozole also reduced CNS impairment caused by phenobarbital, chlordiazepoxide, and halothane [1]. This non-specificity is a critical differentiating factor from compounds that target a single mechanism.

CNS Depressants Pharmacology Selectivity

Fenmetozole Tosylate Displays a Unique Profile in Cerebellar cGMP Modulation Compared to Other Ethanol Antagonists

Fenmetozole attenuated the ethanol-induced reduction in cerebellar cyclic guanosine monophosphate (cGMP) content, but when given alone, it significantly elevated cGMP levels [1]. This dual effect on cGMP is a distinct biochemical signature that may not be shared by other α2-antagonists or CNS stimulants.

cGMP Cerebellum Second Messenger

Strategic Research Applications for Fenmetozole Tosylate Based on Quantitative Differentiation


Investigating Novel Anti-Sickling Mechanisms in Sickle Cell Disease

Based on its unique ability among imidazolines to significantly reduce sickling and normalize oxygen affinity at 5-10 mM [1], fenmetozole tosylate serves as a critical chemical probe for elucidating the mechanisms by which 2-imidazolines interact with hemoglobin S. It can be used to identify novel molecular targets or pathways for therapeutic intervention in sickle cell anemia, distinct from other anti-sickling agents.

Dissecting Ethanol's Direct CNS Effects Independent of Pharmacokinetic Confounders

As demonstrated by its ability to antagonize ethanol's CNS depressant effects without altering blood or brain ethanol levels [1], fenmetozole is a valuable tool for studies aiming to separate the direct neuropharmacological actions of ethanol from those mediated by its metabolism or distribution. This is a key advantage over compounds that may act by simply reducing ethanol bioavailability.

Studying Broad-Spectrum Physiological Antagonism of CNS Depressants

The non-specific antagonism of fenmetozole against multiple CNS depressants—including ethanol, phenobarbital, chlordiazepoxide, and halothane [1]—makes it a unique research tool for investigating common downstream pathways or generalized arousal mechanisms that counteract diverse forms of CNS inhibition. It is not suitable for studies requiring high target selectivity but is ideal for exploring convergent physiological responses.

Elucidating the Role of Cerebellar cGMP in Ethanol Intoxication and Antagonism

The distinct dual effect of fenmetozole on cerebellar cGMP—attenuating ethanol-induced decreases while elevating basal levels [1]—provides a specific biochemical marker for studying the involvement of this second messenger in ethanol's actions and in the process of pharmacological antagonism. This property distinguishes it from other α2-antagonists and CNS stimulants for this specific line of inquiry.

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